(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid is a complex organic compound that features both fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids from undesired reactions. The compound is particularly significant in the field of organic chemistry and biochemistry for its role in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid typically involves multiple steps:
Protection of Amino Groups: The amino groups are protected using fluorenylmethoxycarbonyl chloride and tert-butoxycarbonyl chloride. These reactions are usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Coupling Reactions: The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. The use of high-throughput techniques and advanced purification methods like high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the protected amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid is used as a building block in the synthesis of complex peptides and proteins. Its protecting groups allow for selective reactions, making it invaluable in solid-phase peptide synthesis.
Biology
In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. Its ability to form stable peptides makes it useful in the development of peptide-based drugs.
Medicine
In medicine, the compound is explored for its potential in drug development, particularly in the design of peptide-based therapeutics. Its stability and reactivity make it a candidate for creating drugs with specific biological activities.
Industry
In the industrial sector, the compound is used in the production of synthetic peptides for research and therapeutic purposes. Its role in automated peptide synthesizers highlights its importance in large-scale peptide production.
Mechanism of Action
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid involves its ability to protect amino groups during peptide synthesis. The fluorenylmethoxycarbonyl and tert-butoxycarbonyl groups prevent unwanted reactions, allowing for the selective formation of peptide bonds. The compound interacts with various enzymes and molecular targets, facilitating the synthesis of specific peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoic acid
- Nepsilon-(tert-Butoxycarbonyl)-Nalpha-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine
Uniqueness
What sets ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid apart is its specific configuration and the presence of both Fmoc and Boc protecting groups. This dual protection allows for greater flexibility and selectivity in peptide synthesis, making it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C25H30N2O6 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-13-12-16(14-22(28)29)27-24(31)32-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29) |
InChI Key |
QBKSRKYSUKNAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.